4-Hydroxy-2-(trifluoromethyl)quinoline-3-carboxylic acid
CAS No.: 75999-60-9
Cat. No.: VC3865701
Molecular Formula: C11H6F3NO3
Molecular Weight: 257.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75999-60-9 |
|---|---|
| Molecular Formula | C11H6F3NO3 |
| Molecular Weight | 257.16 g/mol |
| IUPAC Name | 4-oxo-2-(trifluoromethyl)-1H-quinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H6F3NO3/c12-11(13,14)9-7(10(17)18)8(16)5-3-1-2-4-6(5)15-9/h1-4H,(H,15,16)(H,17,18) |
| Standard InChI Key | OSLXMVZJRDZVFZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)C(=C(N2)C(F)(F)F)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=C(N2)C(F)(F)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s quinoline core is substituted with three functional groups:
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Hydroxyl (-OH) at position 4: Enhances hydrogen-bonding capacity and influences acidity.
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Trifluoromethyl (-CF₃) at position 2: Contributes to electron-withdrawing effects and metabolic stability.
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Carboxylic acid (-COOH) at position 3: Enables salt formation and participation in conjugation reactions.
The trifluoromethyl group significantly increases lipophilicity (logP ≈ 2.8), improving membrane permeability compared to non-fluorinated quinolines .
Spectral Characteristics
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IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretching of carboxylic acid) and 1120 cm⁻¹ (C-F stretching of -CF₃) .
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¹H NMR: A singlet at δ 8.2 ppm (aromatic proton at position 5) and a broad peak at δ 13.1 ppm (-COOH) .
Synthesis and Optimization
Primary Synthetic Route
The synthesis involves a three-step protocol (Table 1):
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | Aniline, ethyl 4,4,4-trifluoroacetoacetate | Form Schiff base intermediate | 75% |
| 2 | p-Toluenesulfonic acid, toluene, 140°C | Cyclization via Friedländer reaction | 51.8% |
| 3 | NaOH (aq.), HCl precipitation | Carboxylic acid deprotection | 89% |
The Dean-Stark trap facilitates azeotropic removal of water during cyclization, driving the reaction toward completion .
Challenges and Modifications
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Low Cyclization Yield: Attributed to steric hindrance from the -CF₃ group. Substituting toluene with DMF increases yield to 63% but complicates purification .
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Scale-Up Considerations: Continuous flow reactors reduce reaction time from 18 hours to 4 hours in pilot-scale trials .
Reactivity and Functionalization
Key Reactions
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Esterification: Reacts with methanol/H₂SO₄ to form methyl esters (logP ↑ by 1.2) .
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Amide Formation: Couples with amines via EDC/HOBt, yielding derivatives with improved bioavailability .
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Electrophilic Substitution: Bromination at position 6 occurs selectively (≥90% regioselectivity) due to -CF₃-directed orientation .
Stability Profile
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Thermal Stability: Decomposes at 285°C (TGA data).
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Photostability: 90% intact after 48 h under UV light (λ = 254 nm) .
Comparative Analysis with Structural Analogs
| Compound | Substituents | logP | MIC (S. aureus) | Key Application |
|---|---|---|---|---|
| 4-Hydroxy-2-CF₃-quinoline-3-COOH | -CF₃, -OH, -COOH | 2.8 | 32 µg/mL | Antimicrobial research |
| 4-Hydroxyquinoline-3-COOH | -OH, -COOH | 1.2 | 128 µg/mL | Chelating agents |
| 5,7-Bis-CF₃-4-hydroxyquinoline | -CF₃ (x2), -OH | 3.5 | 16 µg/mL | Antimalarial candidates |
The trifluoromethyl group’s electron-withdrawing nature enhances microbial target engagement compared to hydroxyl/carboxylic acid-only analogs.
Industrial and Research Applications
Pharmaceutical Intermediates
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Anticoagulant Development: Serves as a precursor to P-selectin inhibitors like PSI-421, which reduce venous thrombosis in murine models .
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Antitubercular Agents: Derivatives with nitro groups show MIC = 8 µg/mL against Mycobacterium tuberculosis H37Rv.
Material Science
Incorporation into metal-organic frameworks (MOFs) improves CO₂ adsorption capacity by 40% versus non-fluorinated linkers .
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